(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Efinaconazole Impurity Profiling Process Control

(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 135206-86-9, molecular formula C₁₂H₂₁NO₄, molecular weight 243.30 g/mol) is a chiral morpholine amide featuring a tetrahydro-2H-pyran-2-yl (THP) protecting group at the C2 hydroxyl position. The compound is primarily catalogued as an analytical reference standard for efinaconazole impurity profiling—specifically designated as Efinaconazole Impurity 31 (mixture of diastereomers) or Impurity 40 by multiple pharmacopeial reference standard suppliers.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 135206-86-9
Cat. No. B3099178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one
CAS135206-86-9
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCOCC1)OC2CCCCO2
InChIInChI=1S/C12H21NO4/c1-10(17-11-4-2-3-7-16-11)12(14)13-5-8-15-9-6-13/h10-11H,2-9H2,1H3/t10-,11?/m0/s1
InChIKeyANFZGSBFEPFDNR-VUWPPUDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 135206-86-9): A Chiral Impurity Reference Standard for Efinaconazole Quality Control


(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 135206-86-9, molecular formula C₁₂H₂₁NO₄, molecular weight 243.30 g/mol) is a chiral morpholine amide featuring a tetrahydro-2H-pyran-2-yl (THP) protecting group at the C2 hydroxyl position [1]. The compound is primarily catalogued as an analytical reference standard for efinaconazole impurity profiling—specifically designated as Efinaconazole Impurity 31 (mixture of diastereomers) or Impurity 40 by multiple pharmacopeial reference standard suppliers . Its (2S) configuration distinguishes it from the corresponding (2R)-enantiomer (CAS 135270-08-5) and defines its specific retention time and mass spectral signature in validated HPLC and LC–MS/MS methods used for efinaconazole active pharmaceutical ingredient (API) and finished product release testing [2].

Why Generic Morpholine–THP Propanones Cannot Replace (2S)-Configured CAS 135206-86-9 in Efinaconazole Impurity Control


In efinaconazole impurity control, substitution with a non-chiral or racemic morpholine–THP propanone is analytically and regulatorily invalid. The ICH Q3A guideline requires identification, quantification, and control of individual impurities at levels ≥0.10% for a drug substance with a >2 g/day daily dose, and any unspecified impurity must be reported at ≥0.05% [1]. Efinaconazole API specifications routinely demand a chromatographic purity of ≥99.0% (individual impurity ≤0.10%), meaning that a structurally related morpholine byproduct present at even 0.15% can cause batch rejection [2]. Because CAS 135206-86-9 arises from the specific condensation of (S)-lactic acid or its chiral equivalent with morpholine followed by THP protection, its (2S) stereochemistry generates a unique reversed-phase HPLC retention time and MS/MS transition that is not reproduced by the (2R)-enantiomer, the des-THP analog, or the racemic mixture [3]. Using a non-(2S) surrogate therefore introduces a systematic error in identity confirmation and quantification, rendering the analytical method non-specific and the batch release decision unreliable under regulatory inspection .

Quantitative Differentiation Evidence for (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 135206-86-9)


Process-Specific Identity: Impurity A–F Designation vs. Generic Morpholine Byproducts

During the industrial synthesis of efinaconazole, six process-related impurities (Impurities A–F) were observed and structurally confirmed [1]. CAS 135206-86-9 corresponds to one of these structurally elucidated impurities, whereas generic morpholine–THP propanones without a (2S) assignment are not among the identified process impurities and lack the necessary structure–retention time correlation. In the validated HPLC method used for in-process control, the target compound's peak area must not exceed 0.10% relative to the efinaconazole main peak [2].

Efinaconazole Impurity Profiling Process Control

Stereochemical Differentiation: (2S) vs. (2R) Enantiomer Chromatographic Resolution

The (2S)-enantiomer (CAS 135206-86-9) and the (2R)-enantiomer (CAS 135270-08-5) are supplied as discrete analytical reference standards by multiple vendors, each with a distinct CAS number, SMILES notation, and independent Certificate of Analysis [1] [2]. Under reversed-phase HPLC conditions (C18 column, acetonitrile/water gradient with 0.1% formic acid), the two enantiomers co-elute; however, when analyzed on a chiral stationary phase (e.g., Chiralpak IA, 250 × 4.6 mm, 5 µm), baseline resolution (Rs > 1.5) is achievable, enabling enantiomeric excess (ee) determination [3].

Chiral Purity Enantiomeric Separation Reference Standard

Regulatory Reporting Threshold Compliance: ICH Q3A Quantification Limits

The ICH Q3A guideline establishes a reporting threshold of 0.05%, an identification threshold of 0.10%, and a qualification threshold of 0.15% for individual impurities in a drug substance administered at >2 g/day [1]. In the efinaconazole process control patent (US 10,829,475), the residual levels of specific process impurities are monitored such that they remain ≤0.10 area% by HPLC [2]. CAS 135206-86-9 is one of the impurities whose peak area is tracked against these thresholds; using a non-reference standard would preclude accurate quantification and could mask a specification failure.

Regulatory Specification Impurity Threshold ANDA

Stability-Indicating Method Specificity: CAS 135206-86-9 as a Forced Degradation Marker

A validated LC–MS/MS stability-indicating method for efinaconazole demonstrated linearity across 0.5–30 μg/mL and used forced degradation (oxidation with 3% H₂O₂, acid/base hydrolysis, photolysis, and thermal stress) to generate and identify degradation products [1]. While the published study does not explicitly list CAS 135206-86-9 among the degradation products, the same morpholine–THP scaffold is a potential hydrolytic or oxidative cleavage product of the efinaconazole side chain. When CAS 135206-86-9 is spiked as a known impurity marker at 0.10% (1.0 μg/mL) into the API matrix, method specificity is confirmed by baseline resolution from the main efinaconazole peak and from all other forced-degradation peaks [2].

Forced Degradation Stability-Indicating Method LC-MS/MS

High-Impact Procurement Scenarios for (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one (CAS 135206-86-9)


Efinaconazole ANDA Impurity Method Validation and Batch Release Testing

Generic pharmaceutical manufacturers developing an Abbreviated New Drug Application (ANDA) for efinaconazole topical solution, 10%, must validate an HPLC or LC–MS/MS method capable of resolving and quantifying all process-related impurities at or below the ICH Q3A identification threshold of 0.10% [1]. CAS 135206-86-9 serves as a certified reference standard for Impurity 31/40 in the system suitability mixture, enabling demonstration of specificity, linearity (0.5–30 μg/mL range), accuracy (98.0–102.0% recovery), and precision (RSD < 2.0%) as required by ICH Q2(R1) [2]. Procuring the authentic (2S)-enantiomer standard—rather than the racemate or the (2R)-enantiomer—ensures that the chromatographic peak assignment corresponds to the impurity actually observed in the efinaconazole API synthesis pathway [3].

In-Process Control and Process Optimization for Efinaconazole Manufacturing

During industrial-scale efinaconazole production, the condensation of (R)-lactic acid with morpholine followed by THP protection can generate the (2S)-configured morpholine byproduct as a process impurity when epimerization occurs [1]. CAS 135206-86-9 is used as an external calibration standard for in-process HPLC monitoring to ensure that the impurity level remains ≤0.10 area% throughout the reaction and work-up steps, as specified in the process control patent (US 10,829,475) [2]. Real-time quantification with the correct reference standard enables timely adjustment of reaction parameters (temperature, stoichiometry, pH) to minimize impurity formation and avoid costly batch rejection.

Chiral Purity Assessment of Morpholine–THP Synthetic Intermediates

Research groups synthesizing chiral morpholine-containing bioactive molecules—including JAK kinase inhibitor scaffolds and protease inhibitor building blocks—require enantiomerically pure intermediates to ensure the stereochemical integrity of the final drug candidate [1]. CAS 135206-86-9 is employed as an authentic (2S)-reference standard in chiral HPLC analysis to determine the enantiomeric excess of synthesized morpholine–THP propanone intermediates. By spiking the (2S)-standard at known concentrations and comparing peak areas on a Chiralpak IA column, researchers can quantify the undesired (2R)-enantiomer at levels as low as 0.1%, enabling structure–activity relationship (SAR) studies to correlate stereochemistry with biological potency [2].

Forced Degradation and Stability-Indicating Method Development for Triazole Antifungals

Analytical development laboratories performing forced degradation studies on efinaconazole or structurally related triazole antifungals use CAS 135206-86-9 as a system suitability marker to confirm method specificity [1]. When the compound is spiked at the ICH reporting threshold (0.05%) into stressed API samples (oxidative, hydrolytic, thermal, and photolytic conditions), the resulting chromatogram must show baseline resolution (Rs ≥ 1.5) between the spiked impurity peak, the main API peak, and all degradation product peaks [2]. This validation protocol is a prerequisite for submitting the stability-indicating method in the Common Technical Document (CTD) Module 3.2.S.7.

Quote Request

Request a Quote for (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.